molecular formula C9H6N2 B6173220 2-amino-6-ethynylbenzonitrile CAS No. 1093207-29-4

2-amino-6-ethynylbenzonitrile

Cat. No.: B6173220
CAS No.: 1093207-29-4
M. Wt: 142.2
InChI Key:
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Description

2-Amino-6-ethynylbenzonitrile is an organic compound with the molecular formula C9H6N2. It is characterized by the presence of an amino group (-NH2) and an ethynyl group (-C≡CH) attached to a benzonitrile core. This compound is a white to light yellow crystalline solid and is known for its reactivity due to the presence of both amino and ethynyl functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-ethynylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 2-amino-6-bromobenzonitrile with acetylene gas in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to facilitate the coupling of the ethynyl group to the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization and chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-ethynylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

Scientific Research Applications

2-Amino-6-ethynylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-ethynylbenzonitrile involves its interaction with various molecular targets. The ethynyl group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

    2-Aminobenzonitrile: Lacks the ethynyl group, making it less reactive in certain chemical transformations.

    6-Ethynylbenzonitrile: Lacks the amino group, reducing its potential for hydrogen bonding and electrostatic interactions.

Uniqueness: 2-Amino-6-ethynylbenzonitrile is unique due to the presence of both amino and ethynyl groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in synthetic chemistry and biological research .

Properties

CAS No.

1093207-29-4

Molecular Formula

C9H6N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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